3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate is a chemical compound with a complex molecular structure It belongs to the class of heterocyclic compounds, specifically featuring a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: This involves the cyclization of appropriate precursors, such as hydrazine hydrate and 2-chloropyrazine, under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction.
Trifluoroacetylation: The final step involves the reaction with trifluoroacetic anhydride to introduce the trifluoroacetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves careful monitoring of reaction conditions, such as temperature, pH, and reaction time, to optimize the production.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions are common, where different groups can replace existing atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic anhydride and various nucleophiles are employed.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for conditions involving the central nervous system and cardiovascular system.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-5-methyl-[1,2,4]triazolo[4,3-a]pyrazine
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness: 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate stands out due to its specific structural features, such as the presence of the methoxy and trifluoroacetate groups. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.C2HF3O2/c1-11-6-9-8-5-4-7-2-3-10(5)6;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBSELMVGDCCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C2N1CCNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-83-7 |
Source
|
Record name | 3-methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine; 2,2,2-trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.